molecular formula C8H15NO B13146635 1-(2-Methylpiperidin-2-yl)ethan-1-one

1-(2-Methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13146635
M. Wt: 141.21 g/mol
InChI Key: RRUSQJZMDUKWFH-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylpiperidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with ethanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives. This method is advantageous due to its scalability and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(2-Methylpiperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: In industrial chemistry, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A parent compound with a similar structure but without the ethanone group.

    2-Methylpiperidine: A closely related compound with a methyl group attached to the piperidine ring.

    1-(2-Methylpiperidin-1-yl)-2-(piperidin-2-yl)ethan-1-one: A compound with an additional piperidine ring, making it more complex.

Uniqueness

1-(2-Methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7(10)8(2)5-3-4-6-9-8/h9H,3-6H2,1-2H3

InChI Key

RRUSQJZMDUKWFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCN1)C

Origin of Product

United States

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